molecular formula C21H19BrFN3O B2570882 N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine CAS No. 1215675-45-8

N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine

Cat. No.: B2570882
CAS No.: 1215675-45-8
M. Wt: 428.305
InChI Key: FOBIHPYLMGVPEL-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).

    Piperidine-1-carbonyl Group Addition: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or fluorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon (Pd/C), sodium borohydride.

    Substitution: N-bromosuccinimide (NBS), Selectfluor.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent.

    Ciprofloxacin: A fluoroquinolone antibiotic.

Uniqueness

N-(2-bromophenyl)-6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-amine is unique due to the specific combination of substituents on the quinoline core, which may confer distinct biological properties or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

[4-(2-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFN3O/c22-17-6-2-3-7-19(17)25-20-15-12-14(23)8-9-18(15)24-13-16(20)21(27)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBIHPYLMGVPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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